molecular formula C18H21NO5 B1199039 11-Hydroxycephalotaxine CAS No. 49686-55-7

11-Hydroxycephalotaxine

Cat. No.: B1199039
CAS No.: 49686-55-7
M. Wt: 331.4 g/mol
InChI Key: SZCHXNLVRKQEGO-XKDXWZMYSA-N
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Description

11-Hydroxycephalotaxine is a naturally occurring alkaloid found in the genus Cephalotaxus, which belongs to the Cephalotaxaceae family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Hydroxycephalotaxine typically involves multiple steps, starting from cephalotaxine, which is extracted from the leaves and seeds of Cephalotaxus species. The hydroxylation of cephalotaxine at the 11th position is achieved using specific reagents and conditions. One common method involves the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis and the availability of natural sources. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale through optimized synthetic routes and reaction conditions .

Properties

IUPAC Name

(2S,3S,6R,12R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,12-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-22-15-7-18-3-2-4-19(18)8-12(20)10-5-13-14(24-9-23-13)6-11(10)16(18)17(15)21/h5-7,12,16-17,20-21H,2-4,8-9H2,1H3/t12-,16+,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCHXNLVRKQEGO-XKDXWZMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC23CCCN2CC(C4=CC5=C(C=C4C3C1O)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C[C@]23CCCN2C[C@@H](C4=CC5=C(C=C4[C@@H]3[C@@H]1O)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964343
Record name 11-Hydroxycephalotaxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49686-55-7
Record name Alkaloid B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166065
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Alkaloid B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142197
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11-Hydroxycephalotaxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Hydroxycephalotaxine
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11-Hydroxycephalotaxine
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11-Hydroxycephalotaxine
Reactant of Route 5
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Reactant of Route 6
11-Hydroxycephalotaxine

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